2-甲基-4-硝基苯基异硫氰酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 2-Nitro-2′-isothiocyanatobiphenyl was prepared for the study of electrochemically initiated intramolecular cyclization . Similarly, 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides were synthesized from 2-aminobenzenethiols, which then underwent ring closure to form 4H-1,4-benzothiazine derivatives . These methods indicate that the synthesis of nitrophenyl isothiocyanates can be complex and may involve multiple steps, including cyclization and ring closure reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of a compound with a nitrothiophene moiety was characterized by single-crystal X-ray diffraction . The molecular structures of methyl 2-(4-nitrophenylthio)benzoate and 2-diazoacetyl-4′-nitrodiphenyl sulphide were also determined by X-ray diffraction . These studies suggest that nitrophenyl isothiocyanates may exhibit complex molecular geometries that can be elucidated using advanced structural determination methods.

Chemical Reactions Analysis

The chemical reactions involving nitrophenyl isothiocyanates and their derivatives can be diverse. For instance, the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl leads to the formation of 6-mercaptodibenzo(d,f)-(1,3)-diazepin-5-oxide . This indicates that nitrophenyl isothiocyanates can participate in cyclization reactions under specific conditions, which may be influenced by factors such as pH and the presence of a catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl isothiocyanates can be inferred from related studies. The crystal structure of a related compound revealed an intramolecular hydrogen bond, which could affect the compound's stability and reactivity . The pharmacological evaluation of some novel 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides, which are structurally related to 2-methyl-4-nitrophenyl isothiocyanate, showed potent anti-inflammatory activity and low ulcerogenic potential . These findings suggest that nitrophenyl isothiocyanates may have significant biological activity and could be of interest in drug design.

科学研究应用

Synthesis and Applications in Organic Chemistry

Synthesis of Triazole Derivatives 4-Nitro benzoyl isothiocyanate has been utilized in the synthesis of triazole derivatives with antimicrobial properties. Specifically, it reacts with phenyl hydrazine to form 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3(2H)-thione, which, when further reacted with formaldehyde and aromatic amines, yields various substituted triazole derivatives. These compounds have shown significant antibacterial and antifungal activities and have been characterized by various spectral techniques (Gondhani et al., 2013).

Organocatalysis in Transesterification 4-Nitrophenyl isothiocyanate has been reported to form arylaminothiocarbonylpyridinium salts when reacted with 4-pyrrolidinopyridine. These salts have been utilized as effective organocatalysts for transesterification reactions, facilitating the conversion of methyl carboxylates and alcohols in hydrocarbons under azeotropic reflux conditions. This demonstrates the potential of 4-nitrophenyl isothiocyanate derivatives in synthetic organic chemistry (Ishihara et al., 2008).

Electrochemical and Pharmacological Applications

Conducting Polymers for Electrochromic Devices Derivatives of 4-nitrophenyl isothiocyanate have been synthesized and used in the production of soluble conducting polymers. These polymers exhibit potential for electrochromic devices, characterized by their spectroelectrochemistry and switching abilities. This suggests the applicability of these materials in various electronic and display technologies (Variş et al., 2006).

Enantioselective Additions in Pharmaceutical Chemistry Enantioselective additions of 4-nitrophenyl esters to iminium ions have been catalyzed by isothioureas, where 4-nitrophenoxide facilitates catalyst turnover. This process has been optimized for high yields and enantioselectivity, highlighting the significance of 4-nitrophenyl isothiocyanate derivatives in the synthesis of β-amino amide products, potentially useful in pharmaceutical applications (Arokianathar et al., 2018).

Biological and Environmental Applications

Activation of Nrf2 in Cell Cultures Isothiocyanates like 4-nitrophenyl isothiocyanate have shown the ability to activate the Nrf2 pathway, inducing the expression of phase 2 and antioxidant enzymes in cultured cells. This suggests their potential role in cellular defense mechanisms and possibly in disease prevention (Ernst et al., 2011).

Antimicrobial Activity Against Plant Pathogens Derivatives of 4-nitrophenyl isothiocyanate have demonstrated significant antimicrobial activity against plant pathogenic fungi and bacteria. This indicates their potential application in agricultural pest control and as alternatives to traditional synthetic fungicides (Tang et al., 2018).

Environmental Biodegradation The compound 3-methyl-4-nitrophenol, a breakdown product of certain organophosphate insecticides and structurally related to 4-nitrophenyl isothiocyanate, has been shown to be biodegraded by specific microbial strains. This research underlines the importance of understanding the environmental fate and microbial degradation of nitrophenyl compounds for effective bioremediation strategies (Bhushan et al., 2000).

安全和危害

属性

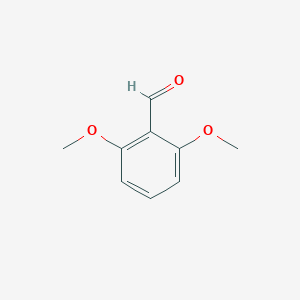

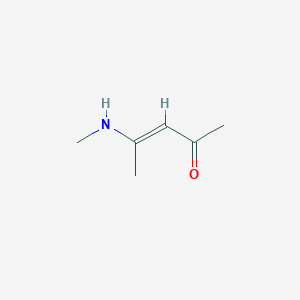

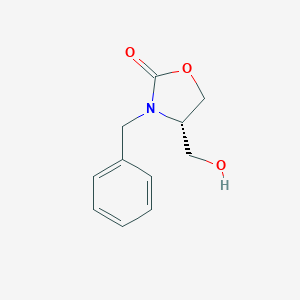

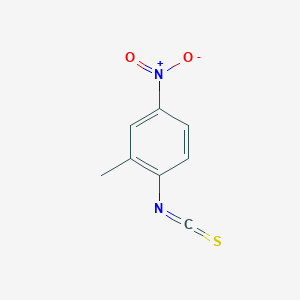

IUPAC Name |

1-isothiocyanato-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWJPETZSUMXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159531 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrophenyl isothiocyanate | |

CAS RN |

135805-96-8 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135805968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135805-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。